6-Hydroxy-1-(2-hydroxyethyl)-4-methyl-5-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a morpholine moiety, and multiple functional groups
Preparation Methods
The synthesis of 6-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Morpholine Moiety: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Functional Group Modifications: Hydroxylation, methylation, and nitrile group introduction are carried out using specific reagents and catalysts.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
6-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 6-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-5-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The morpholine moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds include:
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives: These compounds also contain hydroxyl and nitrile groups and are used as inhibitors of D-amino acid oxidase.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C14H19N3O4 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
6-hydroxy-1-(2-hydroxyethyl)-4-methyl-5-(morpholin-4-ylmethyl)-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C14H19N3O4/c1-10-11(8-15)13(19)17(2-5-18)14(20)12(10)9-16-3-6-21-7-4-16/h18,20H,2-7,9H2,1H3 |
InChI Key |
WUUHKCNYGBLTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1CN2CCOCC2)O)CCO)C#N |
Origin of Product |
United States |
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